

Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-Hydroxy-6-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-6-nitrobenzaldehyde

Cat. No.: B090988

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This technical guide provides a detailed analysis of **2-Hydroxy-6-nitrobenzaldehyde** using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for **2-Hydroxy-6-nitrobenzaldehyde** in public databases, this guide leverages data from its isomers and related compounds to predict and interpret its spectral characteristics.

Introduction

2-Hydroxy-6-nitrobenzaldehyde ($C_7H_5NO_4$, Molar Mass: 167.12 g/mol) is an aromatic compound of interest in various fields of chemical synthesis and pharmaceutical development. [1] Accurate structural elucidation and purity assessment are critical for its application. This guide outlines the expected analytical signatures of this molecule in FT-IR and mass spectra and provides generalized experimental protocols.

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of **2-Hydroxy-6-nitrobenzaldehyde** is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, an aldehyde (-CHO) group, and the aromatic ring. The analysis of its isomers, such as 2-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, provides a strong basis for these predictions.

Table 1: Predicted FT-IR Peak Assignments for **2-Hydroxy-6-nitrobenzaldehyde**

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode | Functional Group |
|--------------------------------|-------------|------------------------|---------------------------|
| 3400 - 3200 | Broad | O-H stretch | Hydroxyl (-OH) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic Ring |
| 2900 - 2800 | Weak | C-H stretch | Aldehyde (-CHO) |
| 1710 - 1680 | Strong | C=O stretch | Aldehyde (-CHO) |
| 1600 - 1580 | Medium | C=C stretch | Aromatic Ring |
| 1550 - 1520 | Strong | Asymmetric N-O stretch | Nitro (-NO ₂) |
| 1480 - 1450 | Medium | C=C stretch | Aromatic Ring |
| 1360 - 1330 | Strong | Symmetric N-O stretch | Nitro (-NO ₂) |
| 1300 - 1200 | Medium | In-plane O-H bend | Hydroxyl (-OH) |
| 900 - 675 | Medium-Weak | Out-of-plane C-H bend | Aromatic Ring |

Note: The exact positions of the peaks can be influenced by intermolecular interactions and the physical state of the sample.

Predicted Mass Spectrometry Analysis

The mass spectrum of **2-Hydroxy-6-nitrobenzaldehyde** is anticipated to show a prominent molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aromatic aldehyde with hydroxyl and nitro substituents.

Table 2: Predicted Mass Spectrometry Fragmentation for **2-Hydroxy-6-nitrobenzaldehyde**

| m/z Value | Proposed Fragment Ion | Interpretation |
|-----------|---------------------------------------|---|
| 167 | $[\text{C}_7\text{H}_5\text{NO}_4]^+$ | Molecular Ion (M^+) |
| 166 | $[\text{C}_7\text{H}_4\text{NO}_4]^+$ | Loss of a hydrogen atom ($\text{M}-1$) from the aldehyde or hydroxyl group. |
| 138 | $[\text{C}_7\text{H}_4\text{NO}_3]^+$ | Loss of the formyl radical ($-\text{CHO}$) ($\text{M}-29$). |
| 137 | $[\text{C}_7\text{H}_5\text{O}_3]^+$ | Loss of the nitro group ($-\text{NO}_2$). |
| 121 | $[\text{C}_7\text{H}_5\text{O}_2]^+$ | Loss of a nitro group ($-\text{NO}_2$) and a hydrogen atom. |
| 108 | $[\text{C}_6\text{H}_4\text{O}_2]^+$ | Subsequent fragmentation of the aromatic ring. |
| 93 | $[\text{C}_6\text{H}_5\text{O}]^+$ | Further fragmentation and rearrangement. |
| 77 | $[\text{C}_6\text{H}_5]^+$ | Phenyl cation, indicative of an aromatic compound. |

Experimental Protocols

The following are generalized protocols for the FT-IR and mass spectrometry analysis of **2-Hydroxy-6-nitrobenzaldehyde**. These should be adapted based on the specific instrumentation and sample characteristics.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid **2-Hydroxy-6-nitrobenzaldehyde**.

Method: Attenuated Total Reflectance (ATR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

- **Sample Preparation:** Place a small amount of the solid **2-Hydroxy-6-nitrobenzaldehyde** powder onto the ATR crystal, ensuring complete coverage.
- **Data Acquisition:** Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- **Sample Preparation:** Prepare a dilute solution of **2-Hydroxy-6-nitrobenzaldehyde** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- **GC Separation:** Inject the sample solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column (e.g., a DB-5ms column). The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C and ramp to 250°C.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of **2-Hydroxy-6-nitrobenzaldehyde**.

Caption: Experimental workflow for the spectroscopic analysis of **2-Hydroxy-6-nitrobenzaldehyde**.

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References

- 1. 2-Hydroxy-6-nitrobenzaldehyde | C₇H₅NO₄ | CID 10953909 - PubChem [pubchem.ncbi.nlm.nih.gov]
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